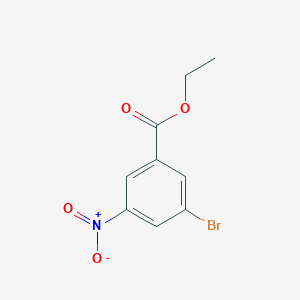

Ethyl 3-bromo-5-nitrobenzoate

説明

Significance of Substituted Benzoate (B1203000) Esters as Synthetic Intermediates

Substituted benzoate esters are fundamental building blocks in organic chemistry. acs.org Their importance stems from the ester and the various substituents on the aromatic ring, which can be chemically manipulated. acs.org These compounds serve as precursors in the industrial production of a wide array of products, including fine chemicals, pharmaceuticals, and agrochemicals. acs.orgcymitquimica.comgoogle.com The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, while the substituents on the aromatic ring can undergo various transformations, making these compounds highly versatile synthetic intermediates. libretexts.orglibretexts.org

Overview of Bromine and Nitro Functionalities in Aromatic Systems

The bromine and nitro groups attached to the aromatic ring of Ethyl 3-bromo-5-nitrobenzoate significantly influence its chemical reactivity.

Bromine Functionality: The bromine atom is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. Its presence is crucial for introducing further chemical diversity. Aromatic compounds containing bromine are important for creating desired properties in final products or for achieving the necessary reactivity for subsequent synthetic steps. scirp.org A key application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the bromine atom can be replaced by a carbon-based group to form new carbon-carbon bonds. scirp.org

Nitro Functionality: The nitro group (NO₂) is a very strong electron-withdrawing group. wikipedia.org This property deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming groups to the meta position relative to itself. lkouniv.ac.in Conversely, it strongly activates the ring for nucleophilic aromatic substitution. wikipedia.org The nitro group is also a versatile functional group that can be readily reduced to an amino group (NH₂), a common transformation in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. libretexts.org The reduction can be achieved using reagents like tin(II) chloride or iron in acidic conditions. libretexts.org

Research Trajectories for this compound

This compound is primarily utilized as an intermediate in organic synthesis. cymitquimica.com Research involving this compound focuses on its role as a building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. cymitquimica.comgoogle.com

One documented synthetic pathway for this compound starts from 3-bromo-5-nitrobenzoic acid. The acid is treated with thionyl chloride to form the acyl chloride, which is then reacted with ethanol (B145695) to yield the final ethyl ester product. echemi.com

The reactivity of the compound is dictated by its functional groups. The ester can undergo hydrolysis or aminolysis. libretexts.orglibretexts.org The nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions. These potential transformations make this compound a valuable starting material for creating polysubstituted aromatic compounds.

Chemical and Physical Properties

The properties of this compound are well-documented in chemical literature.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₄ | echemi.comcymitquimica.comnih.govchemscene.com |

| Molecular Weight | 274.07 g/mol | nih.govchemscene.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 690260-94-7 | echemi.comcymitquimica.comnih.govchemscene.com |

| Density | 1.6 ± 0.1 g/cm³ | echemi.com |

| Boiling Point | 338.7°C at 760 mmHg | echemi.com |

| Flash Point | 158.6 ± 22.3 °C | echemi.com |

| Refractive Index | 1.576 | echemi.com |

Synthesis of this compound

A common laboratory-scale synthesis is detailed below.

| Reactants | Reagents | Product | Description | Source(s) |

| 3-bromo-5-nitrobenzoic acid, Ethanol | Thionyl chloride (SOCl₂) | This compound | 3-bromo-5-nitrobenzoic acid is reacted with thionyl chloride, followed by the addition of ethanol. | echemi.com |

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBVWGDKFHIPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650319 | |

| Record name | Ethyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690260-94-7 | |

| Record name | Ethyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Ethyl 3 Bromo 5 Nitrobenzoate

Direct Esterification Approaches

Direct esterification methods commence with 3-bromo-5-nitrobenzoic acid and introduce the ethyl ester group in a single transformation. These approaches are often favored for their atom economy and straightforward execution.

Fischer Esterification Variants from 3-Bromo-5-nitrobenzoic Acid

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary method for synthesizing Ethyl 3-bromo-5-nitrobenzoate. In a typical procedure, 3-bromo-5-nitrobenzoic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by heating the mixture, often under reflux conditions. The use of an excess of the alcohol reactant can also shift the equilibrium towards the product side.

A highly efficient variant of this process involves the use of thionyl chloride (SOCl₂) with ethanol. In this approach, 3-bromo-5-nitrobenzoic acid is treated with thionyl chloride in ethanol. This method is particularly effective as the thionyl chloride first reacts with the carboxylic acid to form the more reactive 3-bromo-5-nitrobenzoyl chloride intermediate in situ, which then rapidly reacts with ethanol to yield the final ester. This procedure has been reported to produce this compound in excellent yields. For instance, reacting 3-bromo-5-nitrobenzoic acid with ethanol in the presence of thionyl chloride at 80°C for 4 hours can result in a 99% yield of the desired product after purification.

Table 1: Reaction Conditions for Fischer Esterification of 3-Bromo-5-nitrobenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature | Reaction Time | Yield |

| 3-Bromo-5-nitrobenzoic Acid | Ethanol | Thionyl Chloride | 80°C | 4 hours | 99% |

Acid Chloride-Mediated Esterification Protocols

A more direct two-step approach involves the initial conversion of 3-bromo-5-nitrobenzoic acid to its corresponding acid chloride, 3-bromo-5-nitrobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with ethanol. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is advantageous as it proceeds under milder conditions and often results in very high yields of the pure ester. The in situ generation of the acid chloride using thionyl chloride, as mentioned in the Fischer esterification variant, is a common and efficient way to perform this transformation in a one-pot manner.

Multi-step Convergent and Sequential Synthetic Strategies

Multi-step syntheses offer alternative pathways to this compound, starting from more readily available precursors. These strategies rely on the principles of electrophilic aromatic substitution and the directing effects of substituents on the benzene (B151609) ring to achieve the desired regiochemistry.

Strategies Involving Regioselective Nitration of Brominated Precursors

One multi-step approach begins with the nitration of ethyl 3-bromobenzoate. In this electrophilic aromatic substitution reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The bromo group is an ortho-, para-director, while the ethyl ester group is a meta-director. Therefore, the incoming nitro group is directed to the positions that are meta to the ester group and ortho or para to the bromo group. The position that satisfies both of these directing effects is the 5-position, leading to the desired product, this compound. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

A representative procedure would involve the slow addition of a cooled mixture of concentrated nitric and sulfuric acids to ethyl 3-bromobenzoate while maintaining a low reaction temperature with an ice bath.

Strategies Involving Regioselective Bromination of Nitrated Precursors

An alternative multi-step synthesis involves the regioselective bromination of ethyl 3-nitrobenzoate. In this case, both the nitro group and the ethyl ester group are meta-directing and deactivating towards electrophilic aromatic substitution. This deactivation makes the bromination reaction more challenging than the nitration of an activated or moderately deactivated ring. However, by using a more reactive brominating agent and harsher reaction conditions, the substitution can be achieved.

A suitable method for the bromination of such a deactivated aromatic ring is the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. The strong acid protonates the NBS, increasing the electrophilicity of the bromine atom and enabling it to attack the electron-deficient aromatic ring. The meta-directing nature of both existing substituents will guide the incoming bromine atom to the 5-position, yielding this compound.

Table 2: Comparison of Multi-step Synthetic Strategies

| Starting Material | Key Reaction | Reagents | Expected Regioselectivity |

| Ethyl 3-bromobenzoate | Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro group at C5 (meta to ester, ortho to bromo) |

| Ethyl 3-nitrobenzoate | Bromination | N-Bromosuccinimide (NBS), Conc. H₂SO₄ | Bromo group at C5 (meta to both nitro and ester) |

Optimization of Reaction Conditions: Solvent Effects, Temperature Gradients, and Reaction Times

The efficiency of the synthesis of this compound can be significantly influenced by the optimization of reaction parameters.

Solvent Effects: In Fischer esterifications, the alcohol reactant (ethanol) often serves as the solvent. Using a large excess of ethanol can drive the equilibrium towards the formation of the ester. In multi-step syntheses, the choice of solvent is critical. For nitration reactions, concentrated sulfuric acid is not only a catalyst but also the solvent. For bromination with NBS, sulfuric acid can also be used as the solvent to activate the brominating agent for reaction with a deactivated ring.

Temperature Gradients: Temperature control is crucial in many of the synthetic steps. The nitration of aromatic compounds is a highly exothermic process, and maintaining a low temperature (typically 0-10°C) is essential to prevent over-nitration and the formation of undesired side products. For Fischer esterification, elevated temperatures (reflux) are generally required to achieve a reasonable reaction rate. Microwave-assisted organic synthesis has emerged as a technique to significantly reduce reaction times and potentially improve yields in esterification reactions by rapidly heating the reaction mixture to high temperatures in a sealed vessel.

Reaction Times: The duration of the reaction is another important parameter to optimize. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities. For the Fischer esterification using thionyl chloride, a reaction time of 4 hours at 80°C has been shown to give a near-quantitative yield.

Directed Metalation Strategies for Regiocontrol in Aromatic Bromination

Directed ortho-metalation (DoM) stands as a powerful tool for achieving regiocontrol in the functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of a specific ortho-proton by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophile, such as a bromine source, to introduce a substituent at the desired position with high selectivity.

In the context of synthesizing this compound, a hypothetical DoM approach would involve the selective metalation of a precursor. However, the presence of a nitro group on the aromatic ring presents significant challenges to traditional DoM protocols. Nitro groups are strongly electron-withdrawing and can react with organolithium reagents, leading to undesired side reactions. Furthermore, the nitro group is not typically considered a strong directing metalation group.

Despite these challenges, the bromine atom itself can function as a directing group for metalation. Research has shown that bromine can direct the lithiation of substituted bromobenzenes to the ortho position. This strategy, however, is highly dependent on the other substituents present on the ring. For a substrate like ethyl 3-nitrobenzoate, the strongly deactivating nature of both the nitro and ester groups would likely hinder the initial deprotonation step, making a bromine-directed metalation strategy inefficient.

The successful application of a DoM strategy for the synthesis of this compound would require careful consideration of the directing group, the organolithium base, and the reaction conditions to overcome the deactivating effects of the existing substituents. The following table summarizes the key components and challenges of a hypothetical DoM approach.

Interactive Data Table: Key Components and Challenges in a Hypothetical DoM Approach

| Component | Consideration | Challenges |

|---|---|---|

| Directing Metalation Group (DMG) | The ester or nitro group are not effective DMGs. Bromine itself could potentially act as a DMG. | Weak directing ability in the presence of strongly deactivating groups. |

| Organolithium Base | A strong, non-nucleophilic base would be required to avoid addition to the ester or nitro group. | Potential for side reactions with the nitro and ester functionalities. |

| Substrate | Ethyl 3-nitrobenzoate or a related precursor. | The aromatic ring is highly deactivated, making deprotonation difficult. |

| Electrophile | A suitable bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane. | Ensuring efficient quenching of the aryllithium intermediate. |

Comparative Analysis of Synthetic Routes for Substituted Benzoate (B1203000) Esters

The synthesis of this compound can be approached through several synthetic routes. A comparative analysis of these routes is essential to determine the most efficient and practical method based on factors such as starting material availability, yield, regioselectivity, and reaction conditions.

The most direct and commonly employed method is the electrophilic aromatic substitution of 3-bromo-5-nitrobenzoic acid followed by esterification, or the esterification of the pre-formed acid. This approach benefits from the meta-directing effect of both the bromine and nitro groups, which reinforces the desired substitution pattern.

Alternative strategies include the Sandmeyer reaction and nucleophilic aromatic substitution (SNA_r) . A Sandmeyer reaction would typically involve the diazotization of an amino group, followed by its replacement with a bromine atom. wikipedia.orgbyjus.commasterorganicchemistry.comnih.govorganic-chemistry.org This could be a viable route if a suitably substituted aniline (B41778) precursor is readily available.

Nucleophilic aromatic substitution offers another pathway, particularly when the aromatic ring is highly activated by electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the two electron-withdrawing groups (nitro and ester) would facilitate the displacement of a suitable leaving group by a bromide ion.

The following table provides a comparative overview of these synthetic strategies for the preparation of this compound.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material Example | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 3-Bromo-5-nitrobenzoic acid | Esterification | Direct, high-yielding, good regiocontrol. | Requires the pre-functionalized benzoic acid. |

| Sandmeyer Reaction | Ethyl 3-amino-5-nitrobenzoate | Diazotization followed by bromination | Can introduce bromine at a specific position. wikipedia.orgbyjus.commasterorganicchemistry.comnih.govorganic-chemistry.org | Requires a multi-step sequence and handling of potentially unstable diazonium salts. |

| Nucleophilic Aromatic Substitution (SNA_r) | Ethyl 3,5-dinitrobenzoate | Displacement of a nitro group with bromide | Can be efficient on highly activated substrates. wikipedia.orglibretexts.orgmasterorganicchemistry.com | Requires a suitable leaving group and may lack regioselectivity if the positions are not equivalent. |

Chemical Transformations and Mechanistic Investigations of Ethyl 3 Bromo 5 Nitrobenzoate

Reactivity of the Bromine Atom

The bromine atom on the aromatic ring of ethyl 3-bromo-5-nitrobenzoate is a key site for various chemical modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures, and this compound is a suitable substrate for such transformations. The Suzuki coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example.

The bromo substituent at the 3-position of this compound can readily participate in Suzuki coupling reactions. For instance, the coupling of this compound with phenylboronic acid in the presence of a palladium catalyst and a base would yield ethyl 3-nitro-5-phenylbenzoate. google.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the nitro and ester groups can influence the efficiency of these coupling reactions.

Detailed research findings on Suzuki coupling reactions involving similar bromo-nitroaromatic compounds have demonstrated the utility of this methodology. For example, a patent for therapeutic compounds describes the use of this compound in the synthesis of more complex molecules, implying its utility in coupling reactions. google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Ethyl 3-nitro-5-phenylbenzoate | Not specified |

Table 1: Example of a Suzuki Coupling Reaction

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, can facilitate nucleophilic aromatic substitution (SNA) reactions. alchempharmtech.com In these reactions, a nucleophile replaces the bromine atom.

The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In the case of this compound, the bromine atom is meta to the nitro group, which makes direct SNA less favorable than in cases where the leaving group is ortho or para. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom can occur. The mechanism of these reactions typically involves the formation of a Meisenheimer complex as a key intermediate.

Electrophilic Aromatic Substitution Pathways

The presence of the nitro and ethyl ester groups, both of which are deactivating and meta-directing, significantly influences the susceptibility of the aromatic ring in this compound to electrophilic aromatic substitution. alchempharmtech.com These electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles. alchempharmtech.com

Any further electrophilic substitution would be directed to the positions ortho to the bromine and meta to both the nitro and ester groups (C2, C4, and C6). However, the deactivating nature of the existing substituents makes such reactions challenging and often requires harsh reaction conditions. Steric hindrance can also play a role in determining the regioselectivity of these substitutions.

Reactivity of the Nitro Group

The nitro group is a key functional moiety that not only influences the reactivity of the aromatic ring but can also be chemically transformed into other valuable functional groups.

Reduction of the Nitro Group to an Amino Group: Methodologies and Applications

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are important building blocks for pharmaceuticals and other fine chemicals. scribd.com In the case of this compound, this reduction yields ethyl 3-amino-5-bromobenzoate.

Several methodologies can be employed for this reduction. A common and effective method involves the use of a metal catalyst, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid. ambeed.com Other reducing agents like iron (Fe) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas can also be utilized.

The resulting ethyl 3-amino-5-bromobenzoate is a valuable intermediate for further synthetic manipulations. The amino group can be diazotized and converted to a variety of other functional groups, or it can participate in coupling reactions to form amides or other nitrogen-containing heterocycles.

| Starting Material | Reagents | Product | Yield |

| Methyl 4-bromo-2-nitrobenzoate | tin(II) chloride, concentrated hydrochloric acid | Methyl 2-amino-4-bromobenzoate | Not specified |

Table 2: Reduction of a Similar Nitrobenzoate ambeed.com

Influence of the Nitro Group as an Electron-Withdrawing Moiety on Aromatic Reactivity

As previously mentioned, the nitro group exerts a profound influence on the reactivity of the aromatic ring in this compound. Its strong electron-withdrawing nature, arising from both inductive and resonance effects, deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. alchempharmtech.com

This deactivation slows down the rate of electrophilic aromatic substitution reactions. alchempharmtech.com Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. alchempharmtech.com The presence of the nitro group is therefore a critical factor to consider when planning synthetic strategies involving this compound.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation and Regioisomeric Assignment

Specific, experimentally determined ¹H and ¹³C NMR data for Ethyl 3-bromo-5-nitrobenzoate are not available in the searched resources. For a complete structural elucidation and unambiguous assignment of the regioisomer, such data would be essential. In a hypothetical analysis, one would expect the ¹H NMR spectrum to show signals corresponding to the aromatic protons and the ethyl group protons. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern for the aromatic protons. Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the electron-withdrawing effects of the bromo and nitro substituents.

Advanced NMR Techniques: COSY, HMQC, HMBC for Connectivity Confirmation

There is no information available regarding the use of advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the characterization of this compound. These techniques would be invaluable in confirming the connectivity of the atoms within the molecule.

Variable-Temperature NMR for Dynamic Processes and Tautomeric Equilibria

No studies utilizing variable-temperature NMR for the analysis of this compound were found. Such studies are typically employed to investigate dynamic processes like conformational changes or to study the position of tautomeric equilibria, which are not expected to be prominent for this compound under normal conditions.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectroscopic data for this compound is not available in the reviewed literature. A predicted IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the nitro group (NO₂), C-Br stretching, C-O stretching of the ester, and various vibrations associated with the substituted aromatic ring.

Raman Spectroscopy for Complementary Vibrational Analysis

No experimental Raman spectroscopic data for this compound could be located. Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for the vibrations of the aromatic ring and other non-polar bonds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. The theoretical monoisotopic mass of a molecule is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.edu For this compound (C₉H₈BrNO₄), the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in two distinct molecular ion peaks, [M]⁺• and [M+2]⁺•.

HRMS analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The experimentally determined mass is compared to the theoretical value, and a match within a narrow tolerance (typically <5 parts per million, ppm) provides strong evidence for the proposed chemical formula.

| Molecular Ion | Chemical Formula | Theoretical Accurate Mass (Da) |

|---|---|---|

| [C₉H₈⁷⁹BrNO₄]⁺• | C₉H₈⁷⁹BrNO₄ | 272.9688 |

| [C₉H₈⁸¹BrNO₄]⁺• | C₉H₈⁸¹BrNO₄ | 274.9667 |

Electron ionization mass spectrometry (EI-MS) provides structural information by inducing fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the compound's structure. While a specific mass spectrum for this compound is not detailed in the reviewed literature, a predictable pattern can be inferred based on the fragmentation of similar structures, such as ethyl esters, nitroaromatics, and bromo-aromatic compounds. nist.govrsc.org

The mass spectrum of the closely related compound, Ethyl 3-nitrobenzoate, shows key fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to form the m/z 150 ion, and the loss of ethylene (C₂H₄, 28 Da) via McLafferty rearrangement to form the m/z 167 ion. massbank.eu

For this compound, the following fragmentation pathways are anticipated:

Isotopic Signature: The presence of bromine will be immediately apparent from the characteristic pair of peaks ([M]⁺• and [M+2]⁺•) with an intensity ratio of approximately 1:1. chemspider.com

Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester group results in the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of the 3-bromo-5-nitrobenzoyl cation.

Loss of Ethylene: A McLafferty rearrangement can lead to the elimination of a neutral ethylene molecule (C₂H₄), resulting in the formation of the 3-bromo-5-nitrobenzoic acid radical cation.

Loss of Nitro Group: Cleavage of the C-N bond can result in the loss of a nitro group (•NO₂).

Loss of Bromine: The C-Br bond can cleave to release a bromine radical (•Br).

| Fragment Ion (m/z) | Proposed Identity | Neutral Loss |

|---|---|---|

| 273/275 | [C₉H₈BrNO₄]⁺• (Molecular Ion) | - |

| 244/246 | [C₇H₃BrNO₃]⁺• | •C₂H₅ |

| 228/230 | [C₇H₄BrNO₃]⁺ | •OC₂H₅ |

| 227/229 | [C₉H₈NO₄]⁺ | •Br |

| 194 | [C₉H₈BrO₂]⁺ | •NO₂ |

Hyphenated techniques that couple liquid chromatography with mass spectrometry are powerful tools for analyzing complex mixtures and assessing the purity of compounds. Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) offers high resolution, speed, and sensitivity. nih.govrsc.org

This technique is ideally suited for monitoring the synthesis of this compound, allowing for the detection of starting materials, intermediates, and the final product in a single chromatographic run. nih.gov UPLC provides efficient separation of these components, while ESI-MS offers sensitive and selective detection. By monitoring the ion chromatograms for the specific m/z values of the expected compounds, the progress of the reaction can be accurately tracked. Furthermore, UPLC-ESI-MS is used to assess the purity of the final isolated product by detecting and identifying any potential impurities, even at trace levels.

X-ray Diffraction (XRD)

While spectroscopic data provides strong evidence for the structure of a molecule, single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination of crystalline solids. carleton.edu This non-destructive technique provides precise three-dimensional coordinates of every atom in the molecule, yielding definitive information on bond lengths, bond angles, and torsional angles. creative-biostructure.comfiveable.me

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the reviewed scientific literature. However, if a suitable single crystal of the compound were obtained, XRD analysis would provide invaluable insights. The analysis would confirm the substitution pattern on the benzene ring and reveal the precise conformation of the ethyl ester group relative to the aromatic plane. Furthermore, the resulting data would elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the solid state through intermolecular forces such as dipole-dipole interactions or halogen bonding. encyclopedia.pubiastate.edu

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the purification and analysis of synthetic products. For this compound, liquid chromatography is the primary method used for its isolation.

The compound is effectively purified from the crude reaction mixture using silica gel column chromatography. wisdomlib.org Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. teledynelabs.com A mobile phase consisting of a gradient of ethyl acetate in petroleum ether is employed to elute the compounds from the column. The less polar components of the mixture travel through the column more quickly, while the more polar compounds are retained longer by the silica gel. This compound, being of moderate polarity, is separated from non-polar impurities and more polar byproducts, yielding the pure compound as a white solid.

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. wikipedia.org Thermogravimetric analysis is particularly relevant for assessing the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). libretexts.orgeltra.com This analysis provides a thermal stability profile of the material, indicating the temperature at which it begins to decompose. wikipedia.org

For nitroaromatic compounds, thermal stability is a critical parameter due to their potential for energetic decomposition. tamu.edu A TGA thermogram for this compound would show the sample mass remaining constant until the onset of decomposition. At this point, a decrease in mass would be observed as volatile fragments are lost. Studies on related aromatic esters and nitroaromatic compounds suggest that the initial decomposition temperature is typically high, often in the range of 250-400°C. researchgate.netresearchgate.net The resulting TGA curve is characteristic of the compound and can be used to compare its thermal stability against other related structures. The analysis reveals the temperature at which significant mass loss begins, the rate of decomposition, and the amount of residual mass at the end of the heating cycle.

Table 4: Expected TGA Profile Characteristics for a Nitroaromatic Ester

| Parameter | Expected Observation | Significance |

| Analysis Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative decomposition, focusing on thermal breakdown. eltra.com |

| Heating Rate | 10 °C/min | Standard rate for comparative thermal analysis. |

| Onset of Decomposition (Tonset) | > 250 °C (Estimated) | Indicates the upper temperature limit of thermal stability. |

| Mass Loss Event(s) | One or more distinct steps | Represents the loss of volatile decomposition products. |

| Final Residue | Low percentage | Indicates near-complete decomposition into volatile products. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 3-bromo-5-nitrobenzoate, DFT calculations can provide valuable insights into its geometry, spectroscopic properties, and electronic characteristics. The following sections detail the expected outcomes of such calculations.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional structure of this compound. The optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

For the aromatic ring, the presence of three different substituents—a bromine atom, a nitro group, and an ethyl ester group—would induce some distortion from a perfect hexagonal geometry. The electron-withdrawing nature of the nitro and ester groups, along with the steric bulk of the bromine and ethyl ester, would influence the ring's bond lengths and angles. For instance, the C-C bonds adjacent to the bulky substituents might be slightly elongated.

Conformational analysis would primarily focus on the orientation of the ethyl ester group relative to the plane of the benzene (B151609) ring. Due to steric hindrance and the potential for conjugation, the ethyl ester group is expected to be nearly coplanar with the aromatic ring to maximize electronic delocalization. The ethyl group itself can adopt different conformations, with the staggered conformation being the most energetically favorable.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C-N (nitro) | ~1.48 |

| C-C (aromatic) | 1.38 - 1.40 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.35 |

| Bond Angles (°) ** | |

| C-C-Br | ~120 |

| C-C-N | ~118 |

| O=C-O | ~125 |

| Dihedral Angles (°) ** | |

| C-C-C=O | ~0 or ~180 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect the electronic environment of each nucleus. The aromatic protons would exhibit complex splitting patterns in the downfield region, influenced by the electron-withdrawing effects of the nitro and ester groups and the electronegativity of the bromine atom. The methylene and methyl protons of the ethyl group would appear further upfield. Similarly, the ¹³C chemical shifts would show the carbonyl carbon at a significantly downfield position, followed by the aromatic carbons, with their specific shifts determined by the attached substituents.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculations would predict characteristic vibrational modes for the nitro group (symmetric and asymmetric stretches), the carbonyl group of the ester (C=O stretch), the C-Br stretch, and various aromatic C-H and C-C stretching and bending modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to the harmonic approximation used in the calculations. scirp.org

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations would likely predict strong UV absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the nitro and ester groups, which are auxochromes and chromophores, would be expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzene.

Table 2: Predicted Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Aromatic-H | 7.5 - 8.5 |

| -OCH₂CH₃ | ~4.4 (quartet) |

| -OCH₂CH₃ | ~1.4 (triplet) |

| ¹³C NMR (ppm) | |

| C=O | ~165 |

| Aromatic-C | 120 - 150 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

| Key IR Frequencies (cm⁻¹) | |

| NO₂ asymmetric stretch | ~1530 |

| NO₂ symmetric stretch | ~1350 |

| C=O stretch | ~1720 |

| C-Br stretch | ~680 |

| UV-Vis λmax (nm) | ~250 - 300 |

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have higher energy electrons. The LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carbonyl group of the ester, as these groups can accept electron density.

The HOMO-LUMO energy gap is expected to be relatively small due to the presence of both electron-donating (bromo, via resonance) and electron-withdrawing (nitro, ester) groups, which facilitates intramolecular charge transfer. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ -3.5 |

| HOMO-LUMO Gap | ~ 3.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be located around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most likely sites for electrophilic attack. The most positive potential (typically colored blue) would be found around the aromatic protons and the ethyl group hydrogens, suggesting these are potential sites for nucleophilic attack, although the aromatic ring itself is electron-deficient. The region around the bromine atom would likely exhibit a slightly positive region along the C-Br bond axis (a σ-hole), making it a potential site for halogen bonding interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis would reveal significant delocalization of π-electrons across the benzene ring and into the nitro and carbonyl groups. This delocalization contributes to the stability of the molecule. The analysis would also quantify the hybridization of the atomic orbitals involved in bonding. For example, the carbon atoms of the benzene ring would exhibit sp² hybridization, while the carbon of the methyl group would be sp³. The nitrogen of the nitro group would also be sp² hybridized. The NBO analysis can also provide insights into hyperconjugative interactions, such as the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds. nih.gov

Reaction Mechanism Studies

Theoretical studies can also be employed to investigate the mechanisms of reactions involving this compound. For instance, the mechanism of its synthesis via Fischer esterification of 3-bromo-5-nitrobenzoic acid could be modeled to determine the transition state structures and activation energies for each step of the reaction. Similarly, theoretical studies could explore the mechanisms of nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom or another group on the ring. These studies would provide valuable information on the reactivity and potential synthetic applications of the compound.

Elucidation of Transition States and Energy Barriers

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the transition states and energy barriers associated with reactions involving this compound. A key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon. The electron-withdrawing nature of the nitro and ethyl ester groups activates the aromatic ring for such reactions.

Theoretical calculations can map out the potential energy surface for the reaction of this compound with a nucleophile. This involves identifying the structures of the reactants, the Meisenheimer intermediate (a resonance-stabilized anionic intermediate), the transition states, and the products. The energy barriers for the formation and decomposition of the Meisenheimer complex can be calculated, providing a quantitative measure of the reaction kinetics.

For instance, in a hypothetical SNAr reaction with a generic nucleophile (Nu-), the transition state for the initial attack would involve the partial formation of the C-Nu bond and the localization of negative charge on the aromatic ring. The stability of this transition state is significantly influenced by the presence of the nitro group, which can delocalize the developing negative charge through resonance. DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, are commonly used to model these reactions and have been applied to similar nitroarene systems to analyze their reactivity patterns. nih.govpuce.edu.ec

Note: These are representative values based on studies of similar nitroaromatic compounds and are intended for illustrative purposes.

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM) on Reactivity and Electronic Properties

The solvent environment can profoundly impact the reactivity and electronic properties of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. In PCM, the solvent is treated as a continuous polarizable medium characterized by its dielectric constant.

For this compound, PCM can be employed to study how different solvents affect the stability of reactants, transition states, and products in reactions such as SNAr. Polar solvents are expected to stabilize charged species like the Meisenheimer intermediate and the transition states leading to its formation, thereby accelerating the reaction rate. Theoretical studies on related compounds have shown that mechanisms can shift, for example from a hydrogen abstraction mechanism in the gas phase to a single-step proton transfer in polar solvents. nih.gov

Furthermore, solvent models can predict changes in the electronic properties of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity generally leads to a larger dipole moment and can alter the HOMO-LUMO gap, which in turn influences the molecule's reactivity and spectral properties.

Table 2: Predicted Solvent Effects on the Properties of this compound using PCM

| Solvent (Dielectric Constant) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Relative SNAr Rate |

|---|---|---|---|

| Gas Phase (1) | ~ 3.5 | ~ 4.5 | 1 |

| Dichloromethane (8.9) | ~ 4.8 | ~ 4.3 | Increased |

| Acetonitrile (37.5) | ~ 5.5 | ~ 4.2 | Significantly Increased |

| Water (78.4) | ~ 6.0 | ~ 4.1 | Most Increased |

Note: The values are hypothetical and illustrative of general trends observed in computational studies of similar molecules.

Molecular Dynamics Simulations for Complex Reaction Pathways

While static quantum chemical calculations are excellent for determining the energetics of specific points on a reaction coordinate, molecular dynamics (MD) simulations provide a dynamic picture of the reaction pathway. MD simulations follow the trajectories of atoms over time, allowing for the exploration of complex reaction mechanisms, conformational changes, and the role of explicit solvent molecules.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties. These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.

Correlation of Electronic Parameters with Reaction Rates and Selectivity

For a series of substituted nitrobenzoates, QSAR models can be developed to correlate electronic parameters with their reaction rates and selectivity. Electronic parameters, such as Hammett constants, calculated atomic charges, and frontier molecular orbital energies (HOMO and LUMO), can be used as descriptors.

In the case of this compound and its analogs, the rate of nucleophilic aromatic substitution would be expected to correlate with descriptors that reflect the electrophilicity of the aromatic ring. For instance, a lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. QSAR studies on nitroaromatic compounds have successfully used parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) to model their reactivity and toxicity. nih.govmdpi.com

A hypothetical QSAR equation for the SNAr reaction rate might take the form: log(k) = c0 + c1σ + c2ELUMO + ...

Where 'k' is the reaction rate constant, σ is the Hammett substituent constant, and ELUMO is the energy of the lowest unoccupied molecular orbital. The coefficients c0, c1, and c2 are determined by regression analysis of a training set of compounds. Such models can then be used to predict the reactivity of other related compounds.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein target.

Computational Assessment of Ligand-Target Interactions for Potential Biological Activity

Although specific biological targets for this compound are not well-established, molecular docking can be used to computationally screen it against a panel of known biological targets. The structure of this compound can be docked into the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction.

For example, given the presence of the nitro group, a feature found in some antimicrobial and anticancer agents, one could hypothesize potential interactions with enzymes in these pathways. Docking studies would involve preparing the 3D structure of the compound and the target protein, and then using a docking algorithm to find the optimal binding pose. The results are typically scored based on the predicted binding energy.

Table 3: Hypothetical Molecular Docking Results for this compound Against Selected Targets

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Interacting Residues |

|---|---|---|---|

| Dihydrofolate Reductase | 1DHF | -7.5 | Asp27, Phe31, Ile94 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Arg120, Tyr355, Ser530 |

| DNA Gyrase | 1KZN | -6.9 | Asp73, Gly77, Thr165 |

Note: These results are purely hypothetical and for illustrative purposes to demonstrate the type of data generated from molecular docking studies. The binding energies and interacting residues would need to be determined by actual docking calculations.

These computational assessments can guide further experimental studies to validate the predicted biological activities. The interactions predicted by docking, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking, can provide a rationale for the observed activity and a basis for the design of more potent analogs.

Studies on Non-Linear Optical (NLO) Properties

Computational and theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. Such studies typically employ quantum chemical methods, like Density Functional Theory (DFT), to predict molecular hyperpolarizabilities, which are key indicators of NLO activity. These calculations help in understanding the relationship between molecular structure and NLO response, guiding the synthesis of novel materials with enhanced properties.

Therefore, at present, there is no available research data to report on the non-linear optical properties of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Ethyl 3-bromo-5-nitrobenzoate as a Key Building Block for Functionalized Organic Molecules

This compound serves as a crucial intermediate in the synthesis of more complex and functionalized organic molecules. ontosight.aismolecule.com The reactivity of the compound is largely dictated by its functional groups. The electron-withdrawing nature of the nitro group, combined with the presence of a bromine atom, makes the aromatic ring susceptible to various chemical transformations.

The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions and is a key handle for introducing other functionalities through cross-coupling reactions. The nitro group can be readily reduced to an amino group, which can then be further modified, for instance, through acylation or alkylation. ontosight.ai This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks.

Chemists utilize this compound as a starting material or an intermediate in multi-step synthetic pathways to produce a diverse range of organic compounds. smolecule.comsmolecule.com Its utility as a building block is a recurring theme in chemical research and development. smolecule.com

| Functional Group | Synthetic Utility | Potential Transformations |

| Ethyl Ester | Can be hydrolyzed to a carboxylic acid. | Saponification |

| Bromo Group | Enables cross-coupling reactions. | Suzuki, Heck, Sonogashira couplings |

| Nitro Group | Can be reduced to an amine. | Catalytic hydrogenation, metal-mediated reduction |

Role in Medicinal Chemistry and Pharmaceutical Lead Discovery

The structural attributes of this compound make it a valuable scaffold in the field of medicinal chemistry and for the discovery of new pharmaceutical leads.

This compound is frequently employed as a precursor for the development of new drugs and therapeutic agents. smolecule.com Its functional groups can be strategically modified to enhance biological activity and to synthesize libraries of compounds for screening. The ability to readily alter the substitution pattern on the benzene (B151609) ring allows medicinal chemists to explore the structure-activity relationships of new potential drugs. The compound's role as a synthetic intermediate is particularly noted in the preparation of pharmaceutical compounds.

A significant application of this compound is its use as a protein degrader building block. calpaclab.comcalpaclab.com Targeted protein degradation is a novel therapeutic strategy that aims to eliminate disease-causing proteins from cells. sigmaaldrich.com This approach often utilizes heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which bring a target protein and an E3 ligase into close proximity to trigger the degradation of the target protein. sigmaaldrich.comprecisepeg.com

This compound is listed as a component within the product family of "Protein Degrader Building Blocks". calpaclab.comcalpaclab.com These building blocks are essential for generating libraries of potential protein degraders for screening, which helps to expedite the discovery of new therapeutic agents. sigmaaldrich.comsigmaaldrich.com The synthesis of these complex degrader molecules is streamlined by using pre-functionalized building blocks.

| Application Area | Role of this compound | Example |

| Pharmaceutical Development | Precursor for therapeutic agents. smolecule.com | Synthesis of novel small molecules for drug screening. |

| Protein Degradation | Building block for complex scaffolds. calpaclab.comcalpaclab.com | Integration into PROTACs to target specific proteins for degradation. sigmaaldrich.com |

Applications in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry. It is used as an intermediate in the synthesis of various agrochemicals. smolecule.com Similar to its role in pharmaceuticals, its reactive sites allow for the creation of new molecules with potential applications as pesticides or herbicides. smolecule.com The development of novel crop protection agents is a key area of research where such versatile building blocks are essential. nih.gov

Development of Novel Materials

In the field of materials science, this compound is recognized for its potential as a precursor for creating new polymers and other functional materials. ontosight.ai

The functional groups on this compound allow it to be incorporated into polymer chains or to be used in the synthesis of monomers for polymerization reactions. smolecule.com The resulting materials can have specific, tailored properties due to the presence of the bromo and nitro groups. These functional materials could find applications in various advanced technologies. ontosight.ai For instance, heterocyclic scaffolds derived from such precursors can contribute to the development of materials with unique luminescent properties. nih.gov

Structure Reactivity Relationships in Substituted Benzoate Esters

Impact of Bromine and Nitro Substituents on Aromatic Reactivity

The benzene (B151609) ring of Ethyl 3-bromo-5-nitrobenzoate is substituted with two deactivating groups: a bromo group and a nitro group. Both substituents withdraw electron density from the aromatic ring, albeit through different mechanisms, rendering the ring significantly less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. msu.edu

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups. It deactivates the ring through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. msu.eduucalgary.ca

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic pi system, creating partial positive charges at the ortho and para positions. ucalgary.castackexchange.com This strong deactivation makes electrophilic attack, which requires an electron-rich ring, extremely difficult. For instance, the rate of nitration for nitrobenzene (B124822) is approximately 10⁻⁶ times that of benzene. masterorganicchemistry.com

In this compound, both substituents are meta to the ester group and to each other. The ester group (-COOEt) is also a deactivating, meta-directing group due to its own electron-withdrawing inductive and resonance effects. ucalgary.ca The cumulative effect of these three deactivating groups makes the aromatic ring highly electron-deficient.

While the ring is deactivated towards electrophiles, this electron deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr) , provided a suitable leaving group is present. The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during an SNAr reaction. msu.edu This stabilization is most effective when the withdrawing group is positioned ortho or para to the leaving group. stackexchange.commsu.edu In this compound, the bromo and nitro groups are meta to each other, which provides less stabilization compared to a para-arrangement, but still significantly increases the ring's susceptibility to nucleophilic attack compared to a non-nitrated bromobenzene. stackexchange.com

Comparative Reactivity and Kinetics with Structurally Similar Compounds

To understand the reactivity of this compound, it is useful to compare it with related molecules, analyzing how changes in substituent position, the ester group, or the nature of the electron-withdrawing groups affect reaction outcomes and rates.

The position of substituents on the benzoate (B1203000) ring has a critical impact on reactivity, governed by electronic and steric effects. Electronic effects are transmitted via inductive and resonance pathways, while steric effects arise from the physical bulk of the groups interfering with the reaction center.

Electronic Effects: Electron-withdrawing groups (EWGs) like nitro and bromo groups increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack during reactions like hydrolysis. They also stabilize the negative charge in the carboxylate anion, increasing the acidity of the corresponding benzoic acid. libretexts.org The magnitude of this effect depends on the substituent's position. For resonance-based effects, the impact is strongest at the ortho and para positions, while inductive effects operate at all positions but weaken with distance. stackexchange.comuniroma1.it In this compound, the meta-positioning of the bromo and nitro groups means their electron-withdrawing influence is felt primarily through the inductive effect.

Steric Effects: Steric hindrance is most pronounced with ortho substituents, which can impede the approach of a nucleophile to the ester group or prevent the ester group from achieving a planar conformation with the ring, thereby disrupting resonance. libretexts.orgresearchgate.net This is often referred to as the "ortho-effect," where ortho-substituted benzoic acids are typically stronger acids than their para isomers, regardless of the substituent's electronic nature, due to a combination of steric and electronic factors. libretexts.org

The following table of pKₐ values for substituted benzoic acids illustrates the electronic influence of substituents at different positions. A lower pKₐ value indicates a stronger acid, which correlates with greater stabilization of the conjugate base by the substituent.

| Substituent (X) in X-C₆H₄COOH | pKₐ (ortho) | pKₐ (meta) | pKₐ (para) |

|---|---|---|---|

| -H | 4.20 | 4.20 | 4.20 |

| -NO₂ | 2.17 | 3.44 | 3.45 |

| -Br | 2.85 | 3.81 | 4.00 |

| -OCH₃ | 4.10 | 4.10 | 4.50 |

The alkyl portion of the ester group (R in -COOR) can influence reactivity, primarily through steric effects and its ability to function as a leaving group (as an alcohol, ROH). In reactions like base-catalyzed hydrolysis (saponification), the rate-determining step is often the attack of the nucleophile on the carbonyl carbon. nih.gov

A comparative study on the alkaline hydrolysis of various alkyl benzoates showed that the rate of reaction is related to the size of the alkyl group. nih.gov As the steric bulk of the alkyl group increases, the reaction rate tends to decrease slightly.

| Compound | Hydrolysis Half-life (t₁/₂) in minutes |

|---|---|

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| Propyl benzoate | 19 |

| Butyl benzoate | 21 |

The data suggests that for small, linear alkyl chains like methyl and ethyl, the difference in reactivity is minimal. nih.gov Significant steric effects become more apparent with bulkier groups like isopropyl or tert-butyl. rsc.org In transesterification reactions, the stability of the leaving alcohol can also play a role; for example, aryl benzoates react faster than alkyl benzoates because the resulting phenoxide ion is a better, more stable leaving group. rsc.org Therefore, the difference in reactivity between mthis compound and this compound is expected to be negligible.

The identity of the electron-withdrawing groups on the aromatic ring is a major determinant of reactivity. Comparing this compound to analogs with different halogens or other EWGs like a cyano group (-CN) can provide insight into the relative importance of inductive versus resonance effects.

Different Halogens: The reactivity of aryl halides often follows the order I > Br > Cl > F for reactions where the C-X bond is broken. However, in terms of electronic effects on the ring, the inductive withdrawal is strongest for fluorine and decreases down the group. All halogens are deactivating towards EAS. masterorganicchemistry.com

Cyano vs. Nitro Group: The cyano group, like the nitro group, is a powerful EWG that deactivates the ring towards EAS and activates it towards SNAr. Both groups exert strong -I and -M effects. wikipedia.org In many systems, the nitro group is considered a slightly stronger electron-withdrawing group than the cyano group. The high reactivity of compounds like 4-bromo-5-nitrophthalonitrile (which contains two cyano groups) in nucleophilic substitution reactions underscores the powerful activating effect of cyano groups. researchgate.net An analog like Ethyl 3-cyano-5-nitrobenzoate would be expected to have reactivity very similar to this compound in reactions involving the ester (like hydrolysis), but potentially different reactivity in reactions involving substitution on the ring itself.

The following table provides a qualitative and quantitative comparison of the deactivating strength of various substituents in electrophilic substitution.

| Substituent (X) in C₆H₅-X | Relative Rate of Nitration (Benzene = 1) | Directing Effect |

|---|---|---|

| -CH₃ | ~45 | ortho, para |

| -H | 1 | - |

| -Br | ~0.03 | ortho, para |

| -COOC₂H₅ | ~0.0015 | meta |

| -NO₂ | ~1 x 10⁻⁶ | meta |

This data clearly shows the potent deactivating nature of the nitro and ester groups, which is further compounded by the presence of the bromo group in this compound.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of ethyl 3-bromo-5-nitrobenzoate and its precursors often involves harsh conditions and stoichiometric reagents, such as the use of concentrated sulfuric and nitric acids for nitration and metal-based catalysts for bromination. researchgate.netresearchgate.net Future research will likely focus on developing greener, more efficient, and economically viable synthetic pathways.

Key areas for development include:

Catalytic Nitration and Bromination: Moving away from corrosive acid mixtures, research into solid acid catalysts, zeolites, or metal-modified montmorillonite (B579905) clays (B1170129) could offer reusable and more environmentally benign alternatives for the electrophilic substitution steps. organic-chemistry.org

Flow Chemistry: Implementing continuous flow processes for nitration and bromination can enhance safety, improve heat management, and allow for precise control over reaction conditions, often leading to higher yields and purity.

Alternative Solvents and Energy Sources: Exploring the use of greener solvents or even solvent-free reaction conditions is a key principle of green chemistry. researchgate.netimist.ma Additionally, the application of microwave irradiation or ultrasonication could accelerate reaction times and reduce energy consumption compared to conventional heating. acs.org

Table 1: Comparison of Synthetic Approaches for Substituted Benzoates

| Parameter | Traditional Methods | Future Sustainable Directions |

|---|---|---|

| Reagents | Conc. H₂SO₄/HNO₃, Br₂/FeBr₃ | Heterogeneous catalysts, enzyme catalysis, less hazardous nitrating/brominating agents (e.g., N-bromosuccinimide). researchgate.net |

| Solvents | Chlorinated solvents, excess acid | Aqueous media, ionic liquids, supercritical fluids, solvent-free conditions. imist.ma |

| Energy | Conventional heating (reflux) | Microwave irradiation, sonication, flow reactors. acs.org |

| Efficiency | Multi-step, requires purification of intermediates | One-pot procedures, telescoping reactions. mdpi.com |

| Waste | Significant acid and solvent waste | Catalyst recycling, higher atom economy, biodegradable byproducts. imist.ma |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The three functional groups on this compound offer a rich platform for chemical derivatization. While the reduction of the nitro group and palladium-catalyzed coupling at the bromo position are known transformations, future work can explore more intricate and novel reactivity. msu.edu

Nitro Group Transformations: Beyond simple reduction to an amine, the nitro group can participate in more complex reactions. For instance, partial reduction can yield nitroso or hydroxylamine (B1172632) derivatives, which are themselves valuable synthetic handles. Photochemical reactions involving the nitro group could also lead to novel transformations and the synthesis of complex heterocyclic systems. nih.gov

Palladium-Catalyzed Cross-Coupling: The bromo substituent is ideal for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netnih.govclockss.org Future research can focus on coupling with more complex and unconventional partners to rapidly build molecular diversity. Carbonylative coupling reactions, for instance, could introduce ketone or amide functionalities at this position. researchgate.net

Ortho-Directed Functionalization: Although the current substitution pattern is at positions 1, 3, and 5, exploring reactions that could functionalize the ortho positions (2, 4, 6) would open up new avenues for creating highly substituted and complex aromatic structures.

Multicomponent Reactions: Designing multicomponent reactions where this compound or its derivatives act as one of the starting materials could enable the rapid assembly of complex molecules in a single, highly efficient step. mdpi.com

Table 2: Key Reactive Sites and Potential Derivatizations

| Functional Group | Position | Reaction Type | Potential Products |

|---|---|---|---|

| Ethyl Ester | 1 | Hydrolysis / Amidation | Carboxylic acids, Amides |

| Bromo | 3 | Pd-Catalyzed Cross-Coupling | Biaryls, Alkylated/Alkynylated arenes, Anilines |

| Bromo | 3 | Nucleophilic Aromatic Substitution | Aryl ethers, Thioethers |

| Nitro | 5 | Reduction | Anilines, Hydroxylamines, Nitroso compounds |

| Nitro | 5 | Cycloaddition | Heterocyclic compounds (e.g., oxadiazoles). |

Advanced Computational Studies for Predicting Novel Transformations

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity, which can accelerate the discovery of new reactions and molecules. rsc.orgnsps.org.ng For this compound, computational studies can provide significant insights.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions. researchgate.net This allows for the determination of activation barriers and the identification of transient intermediates, helping to predict whether a novel transformation is feasible and what the likely outcomes will be. core.ac.uk

Predicting Regioselectivity: In cases where multiple reaction sites are available, computational models can predict the most likely site of attack. For example, calculating properties like local ionization energy or condensed Fukui functions can identify the most electrophilic or nucleophilic centers in the molecule and its potential reaction partners. researchgate.netnih.gov

Virtual Screening of Derivatives: Before undertaking extensive synthetic work, the properties of potential derivatives can be calculated. For instance, if the goal is to develop a new drug candidate, computational tools can predict properties like binding affinity to a target protein, lipophilicity, and other pharmacokinetic parameters for a virtual library of analogues. acs.orgepa.gov

Table 3: Computationally Derived Properties of this compound

| Property | Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 274.07 g/mol | Basic molecular property for stoichiometry. | nih.gov |

| XLogP3 | 2.9 | Predicts lipophilicity, relevant for solubility and biological interactions. | nih.gov |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | Influences membrane permeability and drug transport. | chemscene.com |

| Hydrogen Bond Donors | 0 | Indicates the molecule cannot donate hydrogen bonds. | nih.gov |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms of the ester and nitro groups can accept hydrogen bonds. | nih.gov |

Directed Synthesis of Analogues for Targeted Applications

The core structure of this compound is a valuable scaffold for building analogues aimed at specific applications, particularly in medicinal chemistry and materials science. rroij.commedcraveonline.com

Medicinal Chemistry: The development of structure-activity relationships (SAR) is crucial in drug discovery. sci-hub.box By systematically modifying each part of the this compound molecule—for example, by replacing the bromo group with other halogens or a cyano group, altering the ester, or introducing substituents at the vacant ring positions—libraries of compounds can be generated. nih.gov These libraries can then be screened against biological targets like enzymes or receptors to identify new therapeutic leads. The synthesis of benzimidazole (B57391) derivatives from related nitroaromatics highlights a pathway to biologically active compounds. medcraveonline.com

Materials Science: Push-pull systems, where electron-donating and electron-withdrawing groups are present on an aromatic ring, are of great interest for developing materials with non-linear optical properties or for use in organic electronics. mdpi.com The reduction of the nitro group to an electron-donating amino group would transform this compound into such a system. Further derivatization could tune the electronic properties for specific applications in dyes, sensors, or organic semiconductors.

Table 4: Proposed Analogues and Potential Applications

| Analogue Structure | Rationale for Synthesis | Targeted Application |

|---|---|---|

| Ethyl 3-amino-5-bromobenzoate | Reduction of the nitro group to an amine (electron-donating). | Intermediate for pharmaceuticals, building block for push-pull materials. msu.edu |

| Ethyl 3-cyano-5-nitrobenzoate | Replacement of bromo with a cyano group to modulate electronic properties. | Agrochemicals, medicinal chemistry. |

| 3-Bromo-5-nitrobenzoyl-X compounds | Conversion of the ester to amides or other functionalities. | Probing structure-activity relationships in drug discovery. |

| Biphenyls via Suzuki Coupling | C-C bond formation at the bromo position. | Organic light-emitting diodes (OLEDs), liquid crystals. researchgate.net |

Q & A

Q. What are the standard methods for synthesizing Ethyl 3-bromo-5-nitrobenzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves esterification or nucleophilic substitution. A common approach is nitration of ethyl 3-bromobenzoate using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like di-nitrated derivatives. Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical.

- Key parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 0–5°C (nitration step) | |

| Solvent System | H₂SO₄ (for nitration) | |

| Purification Method | Recrystallization/Column |

Safety precautions (glacial acetic acid handling, fume hood use) are mandatory due to corrosive reagents .

Q. How can researchers safely handle and store this compound in the laboratory?

Q. What spectroscopic and physical characterization techniques are most effective for verifying the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify ester groups (δ ~4.3 ppm for CH₂CH₃) and aromatic protons (δ ~8.5 ppm for nitro/bromo-substituted benzene).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- Melting Point : Not applicable (liquid at room temperature per ).

- Mass Spectrometry : Molecular ion peak at m/z 274 (C₉H₈BrNO₄⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular packing or hydrogen-bonding patterns of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can elucidate intermolecular interactions. The nitro and ester groups may form C–H···O hydrogen bonds, influencing crystal packing. Graph-set analysis (as per Etter’s rules) helps classify motifs like R₂²(8) rings .

- Example :